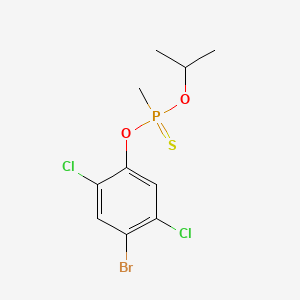
O-(2,5-Dichloro-4-bromophenyl) O-isopropyl methylphosphonothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
OMS989 is a compound that has garnered attention in various scientific fields due to its unique properties and potential applications. It is known for its stability and reactivity, making it a valuable subject of study in organic and inorganic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
OMS989 can be synthesized through several methods, including the direct reaction of hydrocarbons with mercury (II) salts. This process typically involves the use of electron-rich arenes, such as phenol, which undergo mercuration upon treatment with mercury (II) acetate. The reaction conditions often include the use of solvents like methanol and the presence of catalysts to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of OMS989 involves large-scale reactions under controlled conditions to ensure high yield and purity. The process may include steps such as distillation and crystallization to isolate and purify the compound .
Análisis De Reacciones Químicas
Types of Reactions
OMS989 undergoes various types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in reactions with OMS989 include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while reduction reactions may produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
OMS989 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and its use in drug development.
Industry: Utilized in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of OMS989 involves its interaction with specific molecular targets and pathways. It may act by binding to certain proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
OMS989 can be compared with other similar compounds, such as methylmercury (II) cation and dimethylmercury. These compounds share some structural similarities but differ in their reactivity and applications .
Uniqueness
What sets OMS989 apart from these similar compounds is its unique stability and reactivity under various conditions. This makes it a versatile compound for use in a wide range of scientific and industrial applications .
Propiedades
Número CAS |
2720-18-5 |
|---|---|
Fórmula molecular |
C10H12BrCl2O2PS |
Peso molecular |
378.0 g/mol |
Nombre IUPAC |
(4-bromo-2,5-dichlorophenoxy)-methyl-propan-2-yloxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C10H12BrCl2O2PS/c1-6(2)14-16(3,17)15-10-5-8(12)7(11)4-9(10)13/h4-6H,1-3H3 |
Clave InChI |
XELURNPXOIANMJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OP(=S)(C)OC1=CC(=C(C=C1Cl)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


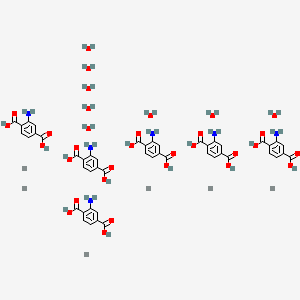

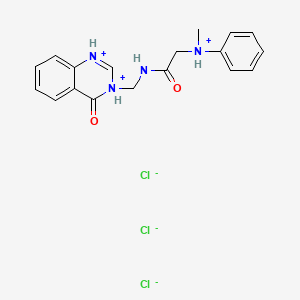
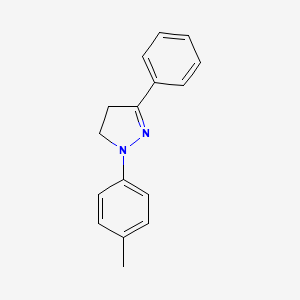
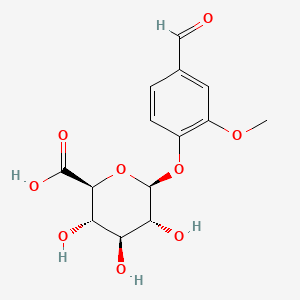
![Sodium 2-[(carboxymethyl)amino]benzoate](/img/structure/B13781393.png)
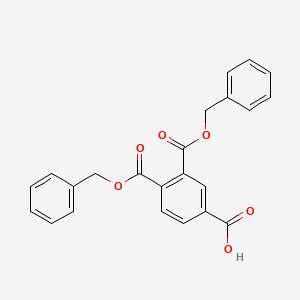

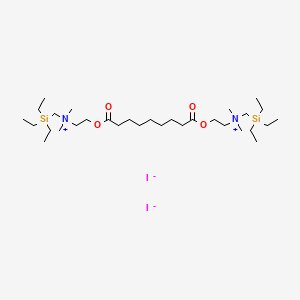
![1-[4-[2-(2,3-dimethylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13781425.png)
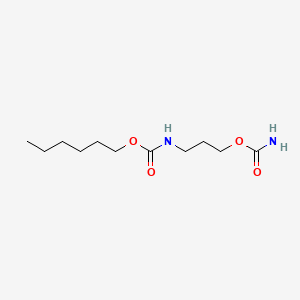
![trisodium;2-[4-[(E)-2-(4-nitro-2-sulfonatophenyl)ethenyl]-3-sulfonatophenyl]benzo[e]benzotriazole-5-sulfonate](/img/structure/B13781434.png)
![2-(2-Chloro-2-phenylvinyl)-1-methylnaphtho[1,2-d]thiazolium chloride](/img/structure/B13781442.png)
![[4-[(1-Amino-2-methyl-1-oxopropan-2-yl)amino]phenyl]arsonic acid](/img/structure/B13781446.png)
